molecular formula C9H13ClN2 B6355480 5,6,7,8-Tetrahydroisoquinolin-5-amine HCl CAS No. 1246552-20-4

5,6,7,8-Tetrahydroisoquinolin-5-amine HCl

Cat. No. B6355480
CAS RN: 1246552-20-4
M. Wt: 184.66 g/mol
InChI Key: IHYCAOIPVLIWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is a chemical compound with the CAS Number: 1246552-20-4 . It is a derivative of tetrahydroisoquinoline, an organic compound classified as a secondary amine . It is stored under an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is C9H13ClN2 . The structure of the parent compound, tetrahydroisoquinoline, can be found on various chemical databases .


Chemical Reactions Analysis

As a secondary amine, tetrahydroisoquinoline has weakly basic properties and forms salts with strong acids . It can be dehydrogenated to give isoquinoline and hydrogenated to decahydroisoquinoline . Like other secondary amines, tetrahydroisoquinoline can be oxidized to the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride: is a valuable intermediate in medicinal chemistry for the synthesis of various therapeutic agents. Its structure is a key component in the development of muscle relaxants like tubocurarine and antidepressants such as nomifensine and diclofensine . The compound’s ability to undergo N-alkylation makes it a versatile precursor for designing drugs with potential activity against a range of disorders.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates. It serves as an inhibitor or a mimic in enzymatic assays, helping to elucidate the mechanisms of enzyme action and the role of isoquinoline derivatives in biological systems .

Neuroscience: Neurotransmitter Research

The isoquinoline moiety of 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride is structurally similar to neurotransmitters such as dopamine. This makes it a compound of interest in neuroscience research, where it can be used to study neurotransmitter pathways and the effects of isoquinoline derivatives on neural activity .

Pharmacology: Drug Metabolism and Pharmacokinetics

Pharmacological studies utilize 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride to investigate drug metabolism and pharmacokinetics. Its metabolites can be analyzed to understand the metabolic pathways of similar compounds and to predict their behavior in vivo .

Chemical Synthesis: Heterocyclic Building Blocks

This compound is a heterocyclic building block used in chemical synthesis. It is employed in the construction of complex molecules, particularly in the synthesis of diverse heterocyclic compounds that are prevalent in many pharmaceuticals .

Industrial Applications: Material Science

In the field of material science, 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride can be used in the development of novel materials with specific electronic or photonic properties. Its incorporation into polymers or other materials could lead to advancements in the manufacturing of high-performance materials .

Safety And Hazards

The safety information for 5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride indicates that it has a signal word of "Warning" . The specific hazard statements are not provided in the search results.

properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h4-6,9H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYCAOIPVLIWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroisoquinolin-5-amine hydrochloride

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